molecular formula C12H16O2S B13650739 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one

2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one

Cat. No.: B13650739
M. Wt: 224.32 g/mol
InChI Key: GTEOVTFSVBAXPF-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to a tolyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one typically involves the reaction of a m-tolyl ethanone derivative with a hydroxypropylthio reagent. Common synthetic routes may include:

    Thioetherification: Reacting m-tolyl ethanone with 3-mercaptopropanol under basic conditions to form the desired product.

    Oxidation-Reduction: Using oxidizing agents to introduce the hydroxy group and reducing agents to stabilize the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:

    Catalysis: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The thioether linkage can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
  • 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one

Uniqueness

2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may exhibit unique properties due to the specific positioning of the hydroxypropylthio group and the m-tolyl moiety, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(3-hydroxypropylsulfanyl)-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-10-4-2-5-11(8-10)12(14)9-15-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3

InChI Key

GTEOVTFSVBAXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CSCCCO

Origin of Product

United States

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